molecular formula C12H20N2O4 B8765368 2,5-Diethyl octahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate

2,5-Diethyl octahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate

Cat. No. B8765368
M. Wt: 256.30 g/mol
InChI Key: IJJLZQQRZTWPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCOC(=O)C1CC2CN(C(=O)OCC)CC2N1Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH:9]2[CH2:10][N:11]([C:21](=[O:22])[O:23][CH2:24][CH3:25])[CH2:12][CH:13]2[CH2:14][CH:15]1[C:16](=[O:17])[O:18][CH2:19][CH3:20].[CH3:26][CH2:27][OH:28]>>[NH:8]1[CH:9]2[CH2:10][N:11]([C:21](=[O:22])[O:23][CH2:24][CH3:25])[CH2:12][CH:13]2[CH2:14][CH:15]1[C:16](=[O:17])[O:18][CH2:19][CH3:20]

Inputs

Step One
Name
CCOC(=O)C1CC2CN(C(=O)OCC)CC2N1Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)C1CC2CN(C(=O)OCC)CC2N1Cc1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)C1CC2CN(C(=O)OCC)CC2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.